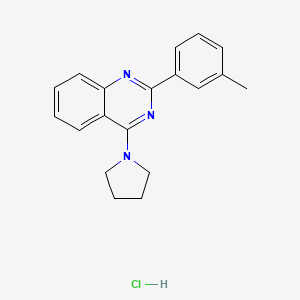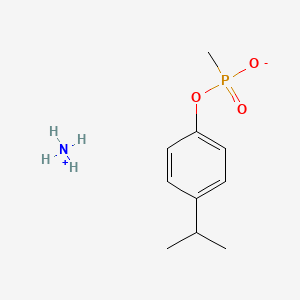
2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride, also known as MPQ, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the quinazoline family of compounds and has been found to have a variety of physiological effects. In
Mécanisme D'action
The mechanism of action of 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride is not fully understood. However, it is known to act on a variety of cellular pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride has also been found to inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C.
Biochemical and Physiological Effects
2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride has also been found to have anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride in lab experiments is that it is a well-studied compound with known synthesis methods and properties. It has also been found to have a variety of potential therapeutic applications, making it a promising compound for further research.
However, there are also limitations to using 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride in lab experiments. One limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results. Another limitation is that 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride. One area of research could be to further investigate its potential as an anti-cancer agent, including its efficacy against different types of cancer and its potential use in combination with other drugs.
Another area of research could be to investigate its potential as an anti-inflammatory agent, including its mechanism of action and its efficacy in animal models of inflammation.
Finally, future research could focus on improving the synthesis of 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride and developing new derivatives with improved properties, such as increased potency or decreased toxicity.
Conclusion
In conclusion, 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride is a well-studied compound with potential therapeutic applications in cancer and inflammation. Its mechanism of action is not fully understood, but it has been found to act on a variety of cellular pathways and enzymes. While there are limitations to using 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride in lab experiments, its potential as a therapeutic agent makes it a promising compound for further research.
Méthodes De Synthèse
The synthesis of 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride involves the reaction of 3-methylbenzylamine with 2-chloro-4-(1-pyrrolidinyl)quinazoline in the presence of a catalyst. The reaction yields 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride hydrochloride as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride has been studied for its potential therapeutic applications in a variety of diseases. One of the major areas of research has been its potential as an anti-cancer agent. Studies have shown that 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride can inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride has also been studied for its potential as an anti-inflammatory agent. Inflammation is a key factor in many chronic diseases, including arthritis, asthma, and cardiovascular disease. 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride has been found to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
Propriétés
IUPAC Name |
2-(3-methylphenyl)-4-pyrrolidin-1-ylquinazoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3.ClH/c1-14-7-6-8-15(13-14)18-20-17-10-3-2-9-16(17)19(21-18)22-11-4-5-12-22;/h2-3,6-10,13H,4-5,11-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSPEFVUUKLLAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)N4CCCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dimethylphenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide](/img/structure/B4888885.png)
![1-(2-methyl-1H-indol-3-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)ethanone](/img/structure/B4888890.png)

![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[(3-methyl-2-pyridinyl)methyl]benzamide](/img/structure/B4888900.png)

![1-ethyl-N,3-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B4888911.png)
![2-{4-chloro-3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B4888918.png)
![2-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B4888925.png)
![N-[(butylamino)carbonothioyl]-4-nitrobenzamide](/img/structure/B4888934.png)
![N-(1-{1-[2-(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4888935.png)

![2-(4-bromophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B4888963.png)
![N-1-azabicyclo[2.2.2]oct-3-yl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B4888966.png)